molecular formula C7H5BrINO3 B6214509 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid CAS No. 98556-08-2

2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Cat. No.: B6214509
CAS No.: 98556-08-2
M. Wt: 357.9
InChI Key:
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Description

2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes bromination and iodination to introduce the halogen atoms at the desired positions. The introduction of the acetic acid moiety can be achieved through carboxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and specificity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-5-chloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
  • 2-(3-bromo-5-fluoro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
  • 2-(3-iodo-5-chloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Uniqueness

The unique combination of bromine and iodine in 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid distinguishes it from other similar compounds. This specific substitution pattern can influence its reactivity and binding properties, making it particularly useful in certain chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid' involves the synthesis of the intermediate 3-bromo-5-iodo-4-oxo-1,4-dihydropyridine, which is then reacted with chloroacetic acid to obtain the final product.", "Starting Materials": [ "2,6-dibromopyridine", "iodine", "sodium hydroxide", "acetic acid", "chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 3-bromo-5-iodo-4-oxo-1,4-dihydropyridine", "a. Dissolve 2,6-dibromopyridine (1.0 g) in acetic acid (10 mL) and add sodium hydroxide (1.0 g).", "b. Add iodine (1.0 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water to obtain 3-bromo-5-iodo-4-oxo-1,4-dihydropyridine as a yellow solid.", "Step 2: Synthesis of 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid", "a. Dissolve 3-bromo-5-iodo-4-oxo-1,4-dihydropyridine (1.0 g) in chloroacetic acid (10 mL) and heat the mixture at 80°C for 4 hours.", "b. Cool the reaction mixture and add water to precipitate the product.", "c. Filter the product and wash with water to obtain 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid as a white solid." ] }

CAS No.

98556-08-2

Molecular Formula

C7H5BrINO3

Molecular Weight

357.9

Purity

95

Origin of Product

United States

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